

Spectral data analysis of 4-Formyl-3-methoxybenzoic acid (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987

[Get Quote](#)

A Guide to the Spectral Analysis of 4-Formyl-3-methoxybenzoic Acid

This technical guide provides an in-depth analysis of the spectral data of **4-Formyl-3-methoxybenzoic acid**, a key organic intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is explained to provide a practical and self-validating framework for analysis.

Introduction: The Structural Significance of 4-Formyl-3-methoxybenzoic Acid

4-Formyl-3-methoxybenzoic acid ($C_9H_8O_4$) is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for predicting its reactivity in various chemical transformations. This guide will walk through the theoretical and practical aspects of its spectral characterization.

Molecular Structure:

Caption: Chemical structure of **4-Formyl-3-methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Formyl-3-methoxybenzoic acid**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each atom.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Formyl-3-methoxybenzoic acid** is predicted to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and carboxylic acid groups and the electron-donating effect of the methoxy group.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet	1H	Carboxylic acid (-COOH)
~10.5	Singlet	1H	Aldehyde (-CHO)
~8.2	Doublet	1H	Aromatic (H-5)
~8.0	Doublet of doublets	1H	Aromatic (H-6)
~7.3	Doublet	1H	Aromatic (H-2)
~4.0	Singlet	3H	Methoxy (-OCH ₃)

Interpretation:

- Carboxylic Acid Proton (~11.0 ppm): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature, resulting in a downfield singlet.
- Aldehyde Proton (~10.5 ppm): The aldehyde proton is also significantly deshielded by the adjacent carbonyl group, appearing as a sharp singlet.

- Aromatic Protons (~7.3-8.2 ppm): The substitution pattern on the benzene ring leads to a complex splitting pattern. H-5 is ortho to the electron-withdrawing aldehyde group, making it the most downfield of the aromatic protons. H-6 is coupled to both H-5 and H-2, likely appearing as a doublet of doublets. H-2, being ortho to the carboxylic acid group, will also be downfield.
- Methoxy Protons (~4.0 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde Carbonyl (C=O)
~170	Carboxylic Acid Carbonyl (C=O)
~160	Aromatic (C-3)
~135	Aromatic (C-1)
~132	Aromatic (C-4)
~128	Aromatic (C-6)
~115	Aromatic (C-5)
~112	Aromatic (C-2)
~56	Methoxy (-OCH ₃)

Interpretation:

- Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing at the lowest field (~192 and ~170 ppm, respectively).

- Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. C-3, attached to the electron-donating methoxy group, is shifted upfield relative to the other substituted carbons. The carbons ortho and para to the electron-withdrawing groups (C-2, C-5, C-6) will have their resonances shifted downfield.
- Methoxy Carbon: The methoxy carbon appears at a characteristic upfield position (~56 ppm).

Experimental Protocol for NMR Spectroscopy:

Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Predicted Intensity (%)	Assignment
180	100	Molecular Ion [M] ⁺
179	90	[M-H] ⁺
165	40	[M-CH ₃] ⁺
151	60	[M-CHO] ⁺
137	30	[M-COOH] ⁺
123	50	[M-CHO, -CO] ⁺
109	20	[M-COOH, -CO] ⁺

Interpretation:

- Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of **4-Formyl-3-methoxybenzoic acid** (180.04 g/mol).[\[1\]](#)
- Key Fragment Ions:

- $[M-H]^+$ (m/z 179): Loss of a hydrogen radical is a common fragmentation for aldehydes.
- $[M-CH_3]^+$ (m/z 165): Loss of a methyl radical from the methoxy group.
- $[M-CHO]^+$ (m/z 151): Loss of the formyl radical.
- $[M-COOH]^+$ (m/z 137): Loss of the carboxyl radical.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: A generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Functional Group
3300-2500	Broad	O-H stretch (Carboxylic acid)
3050-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Methoxy)
2850, 2750	Weak	C-H stretch (Aldehyde)
1720-1680	Strong	C=O stretch (Carboxylic acid)
1700-1660	Strong	C=O stretch (Aldehyde)
1600, 1475	Medium-Strong	C=C stretch (Aromatic)
1250-1000	Strong	C-O stretch (Ether and Carboxylic acid)
900-675	Strong	C-H bend (Aromatic)

Interpretation:

- O-H Stretch: The very broad absorption in the $3300\text{-}2500\text{ cm}^{-1}$ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- C=O Stretches: Two distinct strong carbonyl peaks are expected: one for the carboxylic acid ($\sim 1700\text{ cm}^{-1}$) and one for the aldehyde ($\sim 1680\text{ cm}^{-1}$). Their exact positions can be influenced by conjugation with the aromatic ring.
- Aromatic C=C Stretches: Absorptions in the $1600\text{-}1475\text{ cm}^{-1}$ region confirm the presence of the benzene ring.
- C-O Stretches: Strong bands in the $1250\text{-}1000\text{ cm}^{-1}$ region correspond to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Conclusion: A Cohesive Structural Confirmation

The combined analysis of NMR, MS, and IR spectra provides a comprehensive and self-validating confirmation of the structure of **4-Formyl-3-methoxybenzoic acid**. The ^1H and ^{13}C NMR spectra elucidate the precise arrangement of protons and carbons, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Infrared spectroscopy definitively identifies the key functional groups present in the molecule. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is paramount for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]

- To cite this document: BenchChem. [Spectral data analysis of 4-Formyl-3-methoxybenzoic acid (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2511987#spectral-data-analysis-of-4-formyl-3-methoxybenzoic-acid-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com